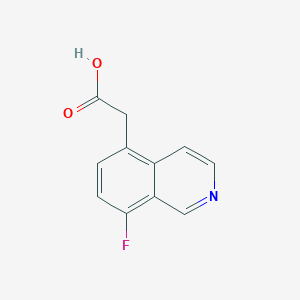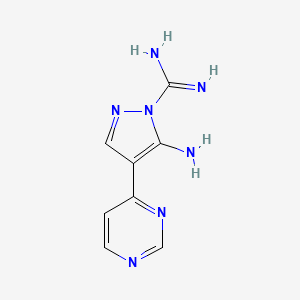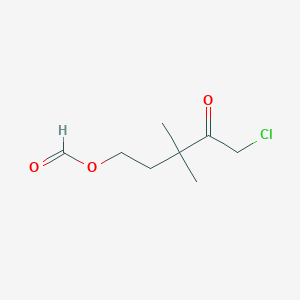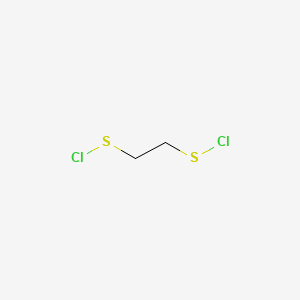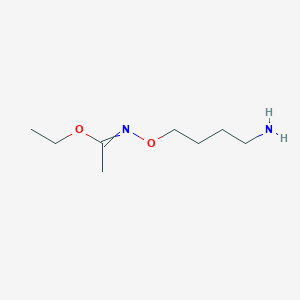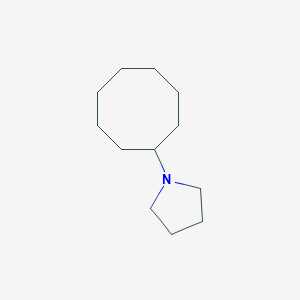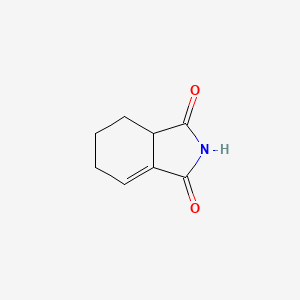
1H-Isoindole-1,3(2H)-dione, tetrahydro-
描述
1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
准备方法
Synthetic Routes and Reaction Conditions
1H-Isoindole-1,3(2H)-dione, tetrahydro- can be synthesized through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . Another method includes a three-component coupling reaction comprising subsequent condensation and Diels-Alder reactions of α,β-unsaturated aldehydes, amide, and maleimide . Additionally, the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives has been reported to yield multifunctionalized isoindole-1,3-diones .
Industrial Production Methods
Industrial production of tetrahydroisoindole-1,3-dione typically involves the use of high-yield, selective reactions to ensure efficient synthesis. The reaction of tetraynes with imidazole derivatives and oxygen in a green, waste-free transformation with high atom economy is one such method .
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-diones.
Reduction: Reduction reactions can modify the carbonyl groups, leading to different derivatives.
Substitution: Substitution reactions involving aromatic primary amines and maleic anhydride derivatives are common.
Common Reagents and Conditions
Oxidation: Imidazole derivatives and oxygen are used in the oxidation process.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Aromatic primary amines and maleic anhydride derivatives are used in condensation reactions.
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .
科学研究应用
1H-Isoindole-1,3(2H)-dione, tetrahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules, such as human serum albumin.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse chemical reactivity.
Industry: Employed in the production of herbicides, colorants, dyes, and polymer additives.
作用机制
The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.
相似化合物的比较
Similar Compounds
Isoindoline-1,3-dione: Characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Phthalimides: Known for their biological and pharmaceutical applications.
N-substituted imidazoles: Used in the synthesis of arylamines containing anthracene.
Uniqueness
Its ability to form stable complexes with biological macromolecules and its high-yield, selective synthesis methods further highlight its uniqueness .
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
3a,4,5,6-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11) |
InChI 键 |
UZTZKICRSWXRFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C2C(C1)C(=O)NC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
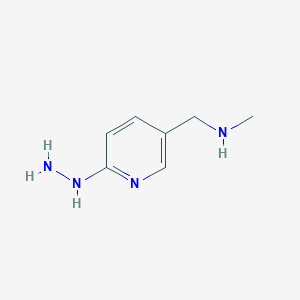
![4-hydroxy-N'-[(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B8619590.png)
![2-{[(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methoxy]methyl}pyridine](/img/structure/B8619594.png)
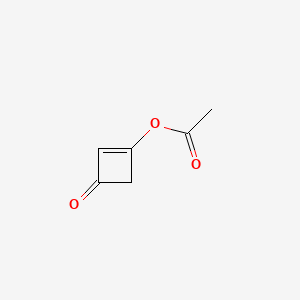
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8619607.png)
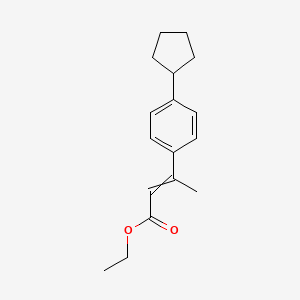
![3-[(3,4-Diaminophenyl)sulfanyl]propanenitrile](/img/structure/B8619629.png)
![2-[1-(Triphenylmethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B8619634.png)
